MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5
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Overview
Description
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is designed to facilitate the attachment of cytotoxic drugs to antibodies, enabling targeted delivery to specific cells, such as cancer cells. The compound’s structure includes a sequence of amino acids (glycine, phenylalanine, and glycine) and a glycolic acid moiety, which allows for its cleavage under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves multiple steps, including the coupling of amino acids and the incorporation of the glycolic acid moiety. The process typically begins with the protection of amino groups, followed by the sequential addition of amino acids using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high purity and yield. The compound is then subjected to rigorous quality control measures to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 undergoes various chemical reactions, including:
Cleavage Reactions: The compound is designed to be cleavable under specific conditions, such as acidic or enzymatic environments.
Substitution Reactions: The amino acid residues can participate in substitution reactions, allowing for the modification of the compound’s structure
Common Reagents and Conditions
Cleavage Reagents: Acidic buffers or specific enzymes are used to cleave the linker.
Substitution Reagents: Peptide coupling reagents, such as carbodiimides, are commonly used for substitution reactions
Major Products Formed
The major products formed from the cleavage of this compound include the free drug and the antibody-linker complex. These products are essential for the targeted delivery of cytotoxic drugs in ADCs .
Scientific Research Applications
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is widely used in scientific research, particularly in the development of antibody-drug conjugates. Its applications include:
Chemistry: Used in the synthesis of complex molecules and the study of peptide chemistry.
Biology: Facilitates the targeted delivery of drugs to specific cells, aiding in the study of cellular processes.
Medicine: Integral in the development of targeted cancer therapies, improving the efficacy and reducing the side effects of chemotherapy.
Industry: Employed in the production of ADCs for clinical and commercial use
Mechanism of Action
The mechanism of action of MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 involves its cleavage under specific conditions, releasing the cytotoxic drug from the antibody. The molecular targets include cancer cells, where the antibody binds to specific antigens, and the linker is cleaved, releasing the drug to exert its cytotoxic effects. The pathways involved include endocytosis and lysosomal degradation .
Comparison with Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-d5 is unique due to its specific amino acid sequence and cleavable glycolic acid moiety. Similar compounds include:
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Lacks the deuterium labeling (d5) but has similar properties.
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH-GMP: A good manufacturing practice grade version of the compound.
This compound: A deuterium-labeled version for specific research applications
Properties
Molecular Formula |
C28H36N6O10 |
---|---|
Molecular Weight |
621.6 g/mol |
IUPAC Name |
2-[[[2-[[(2S)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m0/s1/i1D,3D,4D,7D,8D |
InChI Key |
SODPQQOBNODMSG-SGOXPGCVSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
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